molecular formula C8H10FN B1318763 2-Fluoro-5-methylbenzylamine CAS No. 93071-82-0

2-Fluoro-5-methylbenzylamine

Cat. No.: B1318763
CAS No.: 93071-82-0
M. Wt: 139.17 g/mol
InChI Key: YPEIWDJFBUWQRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylbenzylamine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 2-fluoro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-fluoro-5-methylbenzonitrile. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature . The resulting amine is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-methylbenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEIWDJFBUWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292411
Record name 2-Fluoro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-82-0
Record name 2-Fluoro-5-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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